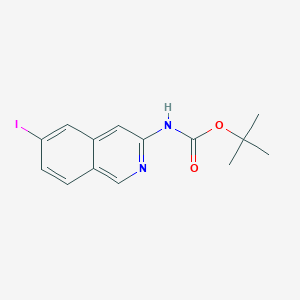
tert-Butyl (6-iodoisoquinolin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (6-iodoisoquinolin-3-yl)carbamate is a chemical compound that belongs to the class of isoquinolines It is characterized by the presence of a tert-butyl carbamate group attached to the 6-iodoisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-iodoisoquinolin-3-yl)carbamate typically involves the iodination of isoquinoline followed by the introduction of the tert-butyl carbamate group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the isoquinoline ring. The resulting 6-iodoisoquinoline is then reacted with tert-butyl chloroformate in the presence of a base to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-iodoisoquinolin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoquinolines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
tert-Butyl (6-iodoisoquinolin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl (6-iodoisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets. The presence of the iodine atom and the tert-butyl carbamate group can influence its binding affinity and specificity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl (6-iodoisoquinolin-3-yl)carbamate is unique due to the presence of the iodine atom at the 6-position of the isoquinoline ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this specific substitution pattern .
Properties
Molecular Formula |
C14H15IN2O2 |
|---|---|
Molecular Weight |
370.19 g/mol |
IUPAC Name |
tert-butyl N-(6-iodoisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H15IN2O2/c1-14(2,3)19-13(18)17-12-7-10-6-11(15)5-4-9(10)8-16-12/h4-8H,1-3H3,(H,16,17,18) |
InChI Key |
VVIVGUJELFSTJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C=CC(=CC2=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13663766.png)
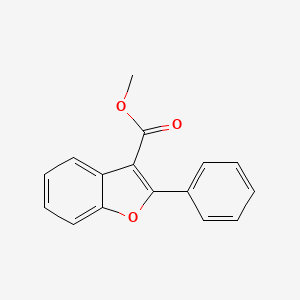
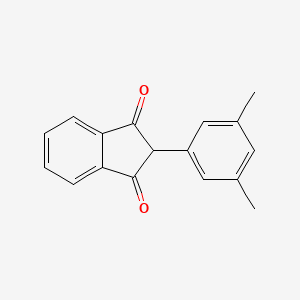
![8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663817.png)
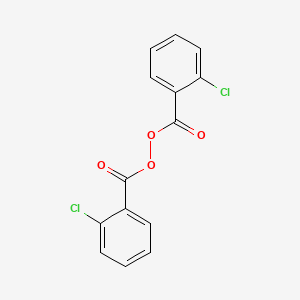
![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)

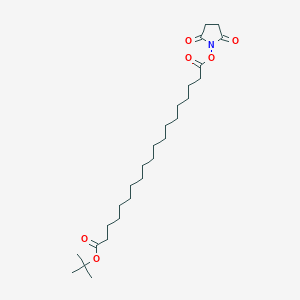

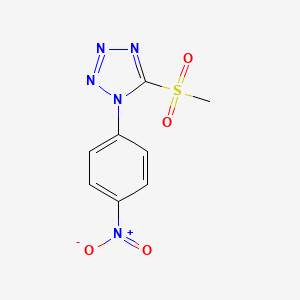
![4-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13663856.png)
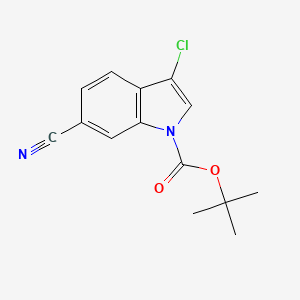
![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13663861.png)

